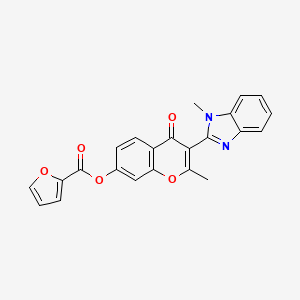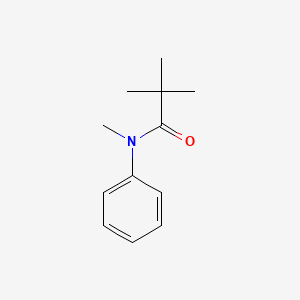
N-(2-chlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide
描述
N-(2-chlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide, commonly known as CPTC, is a chemical compound that has been widely studied for its potential applications in various scientific fields. CPTC belongs to the class of benzothiadiazole derivatives, which have shown promising results in the development of new drugs, materials, and sensors.
作用机制
The mechanism of action of CPTC is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and transcription. By inhibiting the activity of topoisomerase II, CPTC can induce DNA damage and apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects
CPTC has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the disruption of DNA replication and transcription. Additionally, CPTC has been shown to have low toxicity in animal models, making it a potential candidate for further development as a drug or material.
实验室实验的优点和局限性
One of the main advantages of using CPTC in lab experiments is its versatility, as it can be easily synthesized and modified to suit various applications. Additionally, CPTC has been shown to have low toxicity in animal models, making it a safer alternative to other chemical compounds.
However, one of the limitations of using CPTC in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, CPTC has not yet been extensively studied in human clinical trials, making it difficult to determine its potential clinical applications.
未来方向
There are several future directions for the research and development of CPTC, including:
1. Further studies on the mechanism of action of CPTC, to better understand its potential applications in various scientific fields.
2. The development of new derivatives of CPTC, with improved solubility and bioactivity.
3. The evaluation of the potential clinical applications of CPTC, including its use as an anticancer agent and antibiotic.
4. The synthesis of new materials using CPTC as a building block, with potential applications in drug delivery and sensing.
5. The development of new methods for the synthesis and purification of CPTC, to improve its yield and purity.
Overall, CPTC is a promising chemical compound with potential applications in various scientific fields. Further research and development are needed to fully understand its potential and limitations, and to explore new directions for its use.
科学研究应用
CPTC has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, CPTC has shown promising results as a potential anticancer agent, as it can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. Additionally, CPTC has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In materials science, CPTC has been used as a building block for the synthesis of various materials, such as polymers and dendrimers. These materials have shown promising results in the development of new sensors and drug delivery systems.
属性
IUPAC Name |
N-(2-chlorophenyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3OS/c14-9-3-1-2-4-10(9)15-13(18)8-5-6-11-12(7-8)17-19-16-11/h1-7H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKVGPTZSWJNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=NSN=C3C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B3463990.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B3464000.png)



![2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3464030.png)
![5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B3464045.png)
![4-(4-aminophenoxy)-N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-1-hydroxy-2-naphthamide](/img/structure/B3464058.png)

![methyl 2-[(3-chlorobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3464060.png)

![ethyl 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3464077.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3464081.png)
